N-ethoxyprop-2-enamide
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Overview
Description
N-ethoxyprop-2-enamide is an organic compound belonging to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethoxyprop-2-enamide can be synthesized through several methods. One common approach involves the direct N-dehydrogenation of the corresponding amides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf2O) as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope, making it a versatile method for the preparation of enamides.
Another method involves the microwave-initiated hydroamination of 2-ethoxyprop-2-enal with secondary amines. This reaction follows a 1,4- or 1,2-addition pattern with subsequent condensation of the adduct with the initial amine to produce isomeric 2-ethoxyprop-2-ene-1,1-diamines and 2-ethoxyprop-1-ene-1,3-diamines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
N-ethoxyprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are oxides and hydroxyl derivatives.
Reduction: The major products are primary and secondary amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted enamides.
Scientific Research Applications
N-ethoxyprop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a versatile reactant in transition-metal catalysis, photochemistry, and asymmetric catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-ethoxyprop-2-enamide involves its reactivity as an electrophilic species. The compound can undergo nucleophilic attack at the carbon-carbon double bond, leading to various downstream transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
N-ethoxyprop-2-enal: A related compound with similar reactivity but different functional groups.
N-ethoxyprop-2-ene-1,1-diamine: An isomeric compound formed through hydroamination reactions.
N-ethoxyprop-1-ene-1,3-diamine: Another isomeric compound with different structural features.
Uniqueness
N-ethoxyprop-2-enamide is unique due to its combination of an amide group and a carbon-carbon double bond, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic applications and research studies .
Properties
IUPAC Name |
N-ethoxyprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3-5(7)6-8-4-2/h3H,1,4H2,2H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVTYEDFYGVHMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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